molecular formula C9H11N3O2S B293563 Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate

Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate

Cat. No. B293563
M. Wt: 225.27 g/mol
InChI Key: VHDAIXKDDQKQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate, also known as ET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ET is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism of Action

Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate has been shown to inhibit the growth of microorganisms by disrupting their cell membrane and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate has been shown to exhibit low toxicity and high bioavailability. It is metabolized in the liver and excreted in the urine. Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. It also exhibits anti-tumor properties by inhibiting angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate has several advantages as a research tool, including its low toxicity, high bioavailability, and diverse applications. However, its synthesis can be challenging, and its stability can be affected by factors such as pH and temperature. Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate can also exhibit non-specific binding to proteins, which can affect its specificity and accuracy in lab experiments.

Future Directions

Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate has several potential future directions, including its use as a drug candidate for cancer and inflammatory diseases. It can also be studied for its potential use as a pesticide and in the production of dyes and pigments. Further studies are needed to optimize its synthesis and stability and to understand its mechanism of action in more detail. Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate can also be studied for its potential use in combination therapy with other drugs to enhance their efficacy and reduce their side effects.
Conclusion:
In conclusion, Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate and to optimize its use in different applications.

Synthesis Methods

Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate can be synthesized using different methods, including the reaction of 2-aminothiophenol with ethyl acetoacetate and formaldehyde in the presence of ammonium acetate. Another method involves the reaction of 2-aminothiophenol with ethyl acetoacetate and chloroacetic acid in the presence of sodium ethoxide. The yield of Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate using these methods ranges from 50% to 80%.

Scientific Research Applications

Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate has been studied for its potential use as a pesticide due to its anti-microbial and anti-fungal properties. In industry, Ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate has been studied for its potential use in the production of dyes and pigments.

properties

IUPAC Name

ethyl 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-4-14-8(13)7-5(2)10-9-12(7)11-6(3)15-9/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDAIXKDDQKQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1N=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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